molecular formula C15H18N4S B2710501 3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-49-8

3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2710501
CAS RN: 852143-49-8
M. Wt: 286.4
InChI Key: XNTQJLCMGIRUOR-UHFFFAOYSA-N
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Description

The compound “3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and 1,2,4-triazole rings in separate steps, followed by their connection via a suitable reaction. The ethyl and isopropylthio substituents would also be introduced in separate steps .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The indole and 1,2,4-triazole rings are likely to be planar, while the ethyl and isopropylthio groups could add some three-dimensionality to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and 1,2,4-triazole rings, as well as the ethyl and isopropylthio substituents. The nitrogen atoms in the rings could potentially act as nucleophiles, while the sulfur atom in the isopropylthio group could also have interesting reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents, while the presence of nonpolar ethyl and isopropyl groups could increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with indole and triazole moieties, similar to the chemical , are often synthesized for their unique chemical and physical properties. For example, the synthesis of [1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indole derivatives demonstrates the interest in creating complex structures for further chemical and physical analysis, such as X-ray diffraction and Hirshfeld surface analysis to understand intermolecular interactions (Younes et al., 1987).

Antioxidant and Antimicrobial Evaluation

Derivatives containing indole and triazole rings have been evaluated for their antioxidant and antimicrobial properties. The synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives and their evaluation for in vitro scavenging of radicals and antimicrobial properties exemplify the potential of these compounds in pharmaceutical and biological research (Baytas et al., 2012).

Molecular Docking and Enzyme Inhibition

The structural complexity of indole-triazole compounds allows for their use in enzyme inhibition studies, supported by molecular docking analyses to understand their mechanism of action at the molecular level. This approach helps in the discovery of new therapeutic agents by identifying compounds with high binding affinity to target enzymes or receptors (Nazir et al., 2018).

Regioselective Synthesis and Cyclization

Research also focuses on the regioselective synthesis and cyclization of indole derivatives, highlighting the versatility of these compounds in generating a wide range of heterocyclic structures. Such studies are crucial for developing new synthetic methodologies that can be applied to the synthesis of complex molecules for further biological evaluation (Ashry et al., 2002).

Potential for Novel Drug Discovery

The structural features of indole and triazole derivatives, including their potential for modification and the resulting biological activities, make them promising candidates for drug discovery and development. Their synthesis and evaluation for various biological activities are ongoing areas of research, aiming to identify new therapeutic agents for a range of diseases (Elsayed et al., 2016).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring its synthesis, reactivity, and potential applications, including any biological activity .

properties

IUPAC Name

3-(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-4-19-14(17-18-15(19)20-10(2)3)12-9-16-13-8-6-5-7-11(12)13/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTQJLCMGIRUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

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